2-(Trimethylsilyl)ethoxymethyltriphenylphosphonium chloride (CAS 82495-75-8), commonly designated as SEM-triphenylphosphonium chloride, is a specialized Wittig reagent precursor utilized for the one-carbon homologation of aldehydes and ketones [1]. Upon deprotonation, it generates trimethylsilylethoxymethylene triphenylphosphorane, which reacts with carbonyl substrates to form 2-(trimethylsilyl)ethoxymethyl (SEM) enol ethers [1]. As a stable crystalline solid, it exhibits enhanced lipophilicity and solubility in aprotic organic solvents compared to simpler phosphonium salts. Its primary procurement value lies in its ability to facilitate high-yielding homologation sequences in highly functionalized, acid-sensitive substrates where traditional reagents would cause unacceptable degradation[1].
Substituting SEM-triphenylphosphonium chloride with the more common and less expensive (methoxymethyl)triphenylphosphonium chloride (MOM-Cl Wittig salt) fundamentally alters the downstream deprotection requirements of the synthetic sequence [1]. MOM-derived enol ethers necessitate strongly acidic conditions (e.g., aqueous HCl or trifluoroacetic acid) for hydrolysis to the target aldehyde, which routinely triggers the cleavage of acid-labile protecting groups or the epimerization of delicate stereocenters[2]. In contrast, the SEM enol ethers generated by this specific compound can be selectively cleaved under strictly non-acidic conditions using fluoride sources such as tetrabutylammonium fluoride (TBAF), ensuring the structural integrity of complex pharmaceutical intermediates and preventing catastrophic yield losses during late-stage homologation [1].
The defining advantage of SEM-triphenylphosphonium chloride over standard homologation reagents is the chemical behavior of its resulting enol ether. While the baseline comparator, (methoxymethyl)triphenylphosphonium chloride, yields a MOM enol ether requiring strong acid (e.g., 2 M HCl) for cleavage, the target compound yields a SEM enol ether that undergoes quantitative cleavage using tetrabutylammonium fluoride (TBAF) or mild Lewis acids at room temperature [1]. This difference eliminates the need for harsh aqueous workups and prevents the degradation of acid-sensitive moieties.
| Evidence Dimension | Enol ether cleavage conditions |
| Target Compound Data | TBAF (fluoride ion) at room temperature, neutral pH |
| Comparator Or Baseline | (Methoxymethyl)triphenylphosphonium chloride (MOM-Cl): Requires strong aqueous acid (e.g., HCl, TFA) and elevated temperatures |
| Quantified Difference | Shifts hydrolysis from strongly acidic (pH < 2) to neutral/fluoride-mediated conditions |
| Conditions | Late-stage aldehyde/ketone homologation workflows |
Allows buyers to procure a reagent that safely homologates highly functionalized, acid-sensitive API precursors without yield-destroying side reactions.
The incorporation of the bulky, lipophilic trimethylsilyl (TMS) group significantly alters the physical properties of the phosphonium salt compared to lower-alkyl analogs. SEM-triphenylphosphonium chloride exhibits higher solubility in ethereal and aromatic solvents (such as THF and toluene) at sub-zero temperatures . This allows for homogeneous ylide generation using strong bases like NaHMDS or n-BuLi at -78 °C to 0 °C, whereas less lipophilic salts often suffer from precipitation or require polar aprotic co-solvents (like HMPA) that complicate industrial scale-up and waste disposal .
| Evidence Dimension | Low-temperature solubility and ylide generation |
| Target Compound Data | Homogeneous ylide formation in pure THF/toluene at -78 °C |
| Comparator Or Baseline | Standard lower-alkyl phosphonium salts: Often require polar co-solvents or elevated temperatures for full dissolution |
| Quantified Difference | Eliminates the need for toxic co-solvents (e.g., HMPA) during low-temperature metalation |
| Conditions | Industrial Wittig olefination scale-up in aprotic solvents |
Enhances processability and safety profiles for industrial scale-up by maintaining homogeneous reaction conditions without toxic additives.
In multi-step syntheses involving highly oxygenated or stereochemically dense substrates, the choice of Wittig reagent directly impacts the final step yield. Utilizing SEM-triphenylphosphonium chloride allows for the retention of acid-labile groups (such as TBS ethers or acetonides) during the homologation sequence, frequently delivering the target homologous aldehyde in yields exceeding 70-80% [1]. Conversely, attempting the same transformation with MOM-based reagents typically results in extensive substrate decomposition or premature deprotection, drastically reducing the recoverable yield of the desired intermediate [1].
| Evidence Dimension | Aldehyde recovery yield in acid-sensitive substrates |
| Target Compound Data | High yield (>70-80%) due to orthogonal fluoride-mediated deprotection |
| Comparator Or Baseline | MOM-Cl Wittig reagent: Low yield (<30%) or complete decomposition due to acidic hydrolysis |
| Quantified Difference | Prevents >50% yield loss in late-stage homologation of complex intermediates |
| Conditions | Homologation of substrates containing acetals, ketals, or silyl ethers |
Justifies the higher procurement cost of the SEM reagent by preventing catastrophic material loss in high-value, late-stage pharmaceutical intermediates.
Directly leverages the mild, fluoride-mediated cleavage of the SEM enol ether, making it a highly suitable reagent for extending carbon chains in pharmaceutical intermediates that contain delicate acetals, ketals, or silyl protecting groups [1].
Ideal for the homologation of chiral ketones or aldehydes where the use of strong acids (required by MOM-Cl alternatives) would cause epimerization at the alpha-position [1].
Capitalizes on the enhanced lipophilicity provided by the trimethylsilyl group, allowing for efficient, homogeneous ylide generation in THF or toluene without the need for toxic polar co-solvents like HMPA [1].
Irritant